molecular formula C19H18BrNO4S B2683053 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide CAS No. 863445-61-8

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No.: B2683053
CAS No.: 863445-61-8
M. Wt: 436.32
InChI Key: BEYJAVWNYGFDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic organic compound that features a bromophenyl group, a dioxido-dihydrothiophenyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the 4-bromophenyl intermediate: This can be achieved by bromination of aniline derivatives.

    Synthesis of the dioxido-dihydrothiophenyl intermediate: This step involves the oxidation of thiophene derivatives.

    Coupling reaction: The final step involves coupling the 4-bromophenyl intermediate with the dioxido-dihydrothiophenyl intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxido-dihydrothiophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features could be optimized to enhance biological activity and selectivity towards specific molecular targets.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-N-(2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide: Lacks the dioxido group, which may affect its reactivity and biological activity.

    N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide: Substitution of bromine with chlorine can lead to differences in chemical properties and reactivity.

    N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide: The ethoxy group is replaced with a methoxy group, which can influence the compound’s solubility and interaction with biological targets.

Uniqueness

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide is unique due to the presence of the dioxido-dihydrothiophenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and potential for interaction with specific molecular targets.

Properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4S/c1-2-25-18-9-3-14(4-10-18)19(22)21(16-7-5-15(20)6-8-16)17-11-12-26(23,24)13-17/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYJAVWNYGFDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.